molecular formula C14H10F3N3O3S B2898656 2-oxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide CAS No. 708243-72-5

2-oxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide

Cat. No.: B2898656
CAS No.: 708243-72-5
M. Wt: 357.31
InChI Key: RATXYXQLLPEQRO-UHFFFAOYSA-N
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Description

2-oxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide is a compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a trifluoromethyl group, which is known for its unique chemical properties and its ability to enhance the biological activity of molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide typically involves the use of various reagents and catalysts. One common method involves the reaction of 3-(trifluoromethyl)aniline with a suitable benzimidazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-oxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-oxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-oxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide apart is its unique combination of a benzimidazole core with a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-oxo-N-[3-(trifluoromethyl)phenyl]-1,3-dihydrobenzimidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3O3S/c15-14(16,17)8-2-1-3-9(6-8)20-24(22,23)10-4-5-11-12(7-10)19-13(21)18-11/h1-7,20H,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATXYXQLLPEQRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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